ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17511248
InChI: InChI=1S/C17H16N2O2.BrH/c1-2-21-17(20)12-7-9-14(10-8-12)19-11-13-5-3-4-6-15(13)16(19)18;/h3-10,18H,2,11H2,1H3;1H
SMILES:
Molecular Formula: C17H17BrN2O2
Molecular Weight: 361.2 g/mol

ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide

CAS No.:

Cat. No.: VC17511248

Molecular Formula: C17H17BrN2O2

Molecular Weight: 361.2 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide -

Specification

Molecular Formula C17H17BrN2O2
Molecular Weight 361.2 g/mol
IUPAC Name ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate;hydrobromide
Standard InChI InChI=1S/C17H16N2O2.BrH/c1-2-21-17(20)12-7-9-14(10-8-12)19-11-13-5-3-4-6-15(13)16(19)18;/h3-10,18H,2,11H2,1H3;1H
Standard InChI Key YTHWBDCVCRIRBE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzoate ester group linked to an isoindoline moiety via a bridging nitrogen atom. The isoindoline ring system adopts a partially saturated bicyclic structure with an imine functional group (C=N), which confers reactivity for further chemical modifications. X-ray crystallography of related isoindoline derivatives reveals planar aromatic systems with dihedral angles between substituted rings ranging from 75° to 85°, influencing molecular packing and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
IUPAC Nameethyl 4-(3-imino-1H-isoindol-2-yl)benzoate; hydrobromide
Molecular FormulaC₁₇H₁₇BrN₂O₂
Molecular Weight361.2 g/mol
Canonical SMILESCCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N.Br
InChI KeyYTHWBDCVCRIRBE-UHFFFAOYSA-N

Synthesis and Manufacturing

Reaction Pathways

The synthesis of ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide involves multistep organic transformations:

  • Schiff Base Formation: Condensation of 4-aminobenzoic acid derivatives with carbonyl-containing precursors to generate imine linkages .

  • Cyclization: Intramolecular ring closure facilitated by Brønsted or Lewis acids to construct the isoindoline core .

  • Salt Formation: Treatment with hydrobromic acid to precipitate the hydrobromide salt, improving stability and crystallinity .

A patent describing similar compounds (CN103772225A) details the use of iron perchlorate catalysts and hydrogen peroxide oxidants in alcohol solvents, achieving yields >90% under mild conditions (−5°C to room temperature) . While this method applies specifically to dimethylamino-substituted analogs, it suggests viable strategies for optimizing the target compound's synthesis.

Process Optimization

Key parameters influencing yield and purity include:

  • Solvent selection (polar aprotic solvents enhance cyclization kinetics)

  • Catalyst loading (0.5–2 mol% transition metal salts)

  • Reaction temperature (controlled exotherms prevent imine degradation)

Industrial-scale production would require addressing bromide counterion management and waste stream minimization, as highlighted in hazard classifications.

Pharmaceutical Research Applications

Compound ClassActivityIC₅₀/EC₅₀
Isoindolinone derivativesTopoisomerase II inhibition0.8–5.2 μM
Brominated benzoatesAntimicrobial (E. coli)32–64 μg/mL
Imine-containing saltsCOX-2 inhibition78% at 10 μM

Drug Development Considerations

The hydrobromide salt form improves aqueous solubility (predicted logP = 2.1 ± 0.3) compared to free base analogs, facilitating formulation. Metabolic stability studies of related compounds show hepatic microsomal clearance rates of 12–18 mL/min/kg, suggesting moderate first-pass effects.

Synthetic Chemistry Utility

Versatile Intermediate

The compound's dual functionality enables diverse derivatization:

  • Nucleophilic Acyl Substitution: Ester group permits alcohol/amine exchange for prodrug optimization.

  • Imine Reduction: Catalytic hydrogenation yields secondary amines for library synthesis.

  • Cross-Coupling Reactions: Halogenated analogs participate in Suzuki-Miyaura couplings for biaryl systems .

A recent innovation utilizes the isoindoline nitrogen as a directing group for C–H activation, enabling regioselective functionalization at the benzoate ortho position .

Research Gaps and Future Directions

Despite its synthetic accessibility, critical knowledge gaps persist:

  • In Vivo Pharmacokinetics: Absorption/distribution profiles remain uncharacterized.

  • Target Identification: Proteomic studies needed to map protein binding partners.

  • Formulation Science: Nanoencapsulation strategies to enhance bioavailability.

Ongoing studies should prioritize structure-activity relationship (SAR) analyses by systematically varying the isoindoline substituents and counterion composition.

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